molecular formula C17H20O2S2 B4787195 2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol

2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol

Cat. No.: B4787195
M. Wt: 320.5 g/mol
InChI Key: UNQRRTGEWZEQKO-UHFFFAOYSA-N
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Description

2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol is an organic compound characterized by the presence of two phenyl rings connected through a sulfanyl bridge, with hydroxyethyl groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-(2-hydroxyethylsulfanyl)benzyl chloride with 4-mercaptophenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenyl rings can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The sulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyethyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol involves its interaction with various molecular targets and pathways. The hydroxyethyl groups can act as hydrogen donors, neutralizing free radicals and reducing oxidative stress. The sulfanyl groups can interact with thiol-containing enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-hydroxyethyl)phenyl]ethanol
  • 4-(2-hydroxyethylthio)benzyl alcohol
  • 4-(2-hydroxyethylsulfanyl)phenylmethanol

Uniqueness

2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol is unique due to the presence of two phenyl rings connected through a sulfanyl bridge, which imparts specific chemical and physical properties

Properties

IUPAC Name

2-[4-[[4-(2-hydroxyethylsulfanyl)phenyl]methyl]phenyl]sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2S2/c18-9-11-20-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)21-12-10-19/h1-8,18-19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQRRTGEWZEQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)SCCO)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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